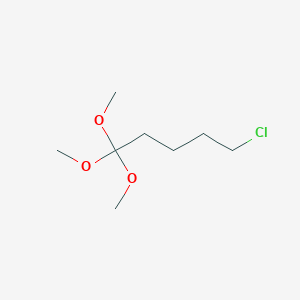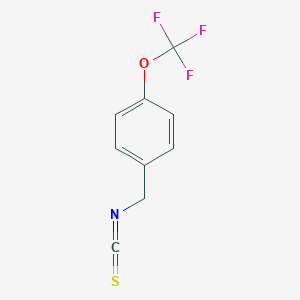
2,6-Dimethyl-4-fluorobenzoic acid
Übersicht
Beschreibung
2,6-Dimethyl-4-fluorobenzoic acid is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.16 g/mol .
Molecular Structure Analysis
The InChI code for 2,6-Dimethyl-4-fluorobenzoic acid is1S/C9H9FO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) . The Canonical SMILES is CC1=CC (=CC (=C1C (=O)O)C)F . Physical And Chemical Properties Analysis
2,6-Dimethyl-4-fluorobenzoic acid has a molecular weight of 168.16 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 168.05865769 g/mol . The topological polar surface area is 37.3 Ų . The compound is covalently bonded and has a complexity of 169 .Wissenschaftliche Forschungsanwendungen
Field
Chemistry, specifically coordination chemistry and luminescence studies .
Application
2,6-Dimethyl-4-fluorobenzoic acid is used as a ligand in the synthesis of dinuclear lanthanide complexes . These complexes have potential applications in various fields, including magnetic materials, luminescent materials, catalysis, cell imaging materials, and biology .
Method of Application
Three dinuclear lanthanide complexes were prepared using 2,6-dimethylbenzoic acid and 1,10-phenanthroline as main ligand and auxiliary ligand . The complexes were characterized by Raman spectroscopy, infrared spectroscopy, single crystal X-ray diffraction, elemental analysis, and thermogravimetric analysis .
Results
The complexes were found to form a single hat tetragonal inverse prism geometry with surrounding nitrogen and oxygen atoms . Solid-state fluorescence studies showed that the europium and terbium complexes emitted strong red and green light, respectively .
Fluorine Extraction for Fluorinated Clusters in Yttrium MOFs
Field
Chemistry, specifically the synthesis of Metal-Organic Frameworks (MOFs) .
Application
2,6-Dimethyl-4-fluorobenzoic acid is used as a fluorinating agent in the synthesis of yttrium-based MOFs . These MOFs have potential applications in gas storage, separation, and catalysis .
Method of Application
The presence of fluorinating agents, such as 2,6-Dimethyl-4-fluorobenzoic acid, results in μ3-F bridged metal hexaclusters (Y6F8) that form a three-dimensional MOF . It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .
Results
Single-crystal X-ray diffraction (SC-XRD) shows the presence of fluorine in the metal cluster . The Y–BCA-3D MOF selectively adsorbs CO2 but not N2 .
Organic Chemical Synthesis Intermediate
Field
Application
2,6-Dimethyl-4-fluorobenzoic acid is used as an intermediate in organic chemical synthesis . It can be employed in the preparation of various organic compounds .
Method of Application
The specific method of application would depend on the target compound being synthesized. Generally, it involves reactions under controlled conditions with other organic compounds .
Synthesis of Zaragozic Acid A Analogs
Field
Application
2,6-Dimethyl-4-fluorobenzoic acid may be employed in the preparation of zaragozic acid A analogs . Zaragozic acids are a group of compounds that have shown potential as cholesterol-lowering agents .
Method of Application
The specific method of application would depend on the target compound being synthesized. Generally, it involves reactions under controlled conditions with other organic compounds .
Chlorination Agent in Organic Synthesis
Field
Application
2,6-Dimethyl-4-fluorobenzoic acid can be used as a chlorinating agent in organic synthesis . This process is industrially feasible, cost-effective, and avoids unwanted reactions .
Method of Application
The specific method of application would depend on the target compound being synthesized. Generally, it involves reactions under controlled conditions with other organic compounds .
Results
The use of 2,6-Dimethyl-4-fluorobenzoic acid as a chlorinating agent can minimize the formation of impurities and complete the reaction at a low temperature ranging from 25-30° C .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-fluoro-2,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYFAAZGSGZNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429093 | |
| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-fluorobenzoic acid | |
CAS RN |
16633-50-4 | |
| Record name | 2,6-DIMETHYL-4-FLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)


![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)







![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
